3-(Chloromethyl)-1,1-difluorocyclobutane
Overview
Description
3-(Chloromethyl)-1,1-difluorocyclobutane is an organofluorine compound characterized by the presence of a cyclobutane ring substituted with a chloromethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,1-difluorocyclobutane typically involves the chloromethylation of 1,1-difluorocyclobutane. This can be achieved through the reaction of 1,1-difluorocyclobutane with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide. The reaction is carried out under mild conditions, typically at low temperatures, to ensure high yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1,1-difluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form difluorocyclobutanone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield difluorocyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted difluorocyclobutane derivatives.
Oxidation Reactions: Difluorocyclobutanone derivatives.
Reduction Reactions: Reduced difluorocyclobutane derivatives with various functional groups.
Scientific Research Applications
3-(Chloromethyl)-1,1-difluorocyclobutane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,1-difluorocyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The chloromethyl group can undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. The difluorocyclobutane ring imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,1,1-trifluorocyclobutane: Similar structure but with an additional fluorine atom.
3-(Chloromethyl)-1,1-dichlorocyclobutane: Similar structure but with chlorine atoms instead of fluorine.
3-(Chloromethyl)-1,1-difluorocyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness
3-(Chloromethyl)-1,1-difluorocyclobutane is unique due to the combination of a chloromethyl group and two fluorine atoms on a cyclobutane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-1,1-difluorocyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOMNGIMDUMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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